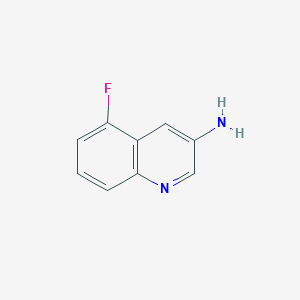

5-Fluoroquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGMFMNPSYGOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438827 | |

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028302-82-0 | |

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoroquinolin-3-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoroquinolin-3-amine is a fluorinated heterocyclic amine that has garnered significant interest within the medicinal chemistry and drug discovery sectors. As a key building block, its quinoline core is a prevalent scaffold in numerous biologically active compounds. The strategic placement of a fluorine atom at the 5-position and an amine group at the 3-position imparts unique electronic properties that are advantageous for modulating the pharmacokinetic and pharmacodynamic profiles of derivative compounds. This guide provides a comprehensive overview of the chemical properties, structural features, plausible synthetic routes, and potential applications of this compound, offering valuable insights for its utilization in research and development.

Core Molecular Structure and Physicochemical Properties

This compound is characterized by a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key functional groups are a fluorine atom at position 5 and a primary amine group at position 3.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing reaction conditions, assessing solubility, and predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.16 g/mol | [1] |

| CAS Number | 155014-05-4 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=C2C=C(C=NC2=C1)N)F | [1] |

| InChI Key | QXOIWROBEFMORO-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 0 | [1] |

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen in the pyridine ring, as well as the electron-donating effect of the amine group. The protons on the benzene portion of the ring will likely appear as a complex multiplet, while the protons on the pyridine ring will also show characteristic splitting patterns. The protons of the amine group will likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbon atom attached to the fluorine (C5) will exhibit a large coupling constant (¹JCF), a characteristic feature of fluorinated aromatic compounds. The chemical shifts of the carbons will be influenced by the electronegativity of the attached atoms and their position within the aromatic system.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. As a primary amine, two N-H stretching bands are anticipated in the region of 3400-3250 cm⁻¹.[2] An N-H bending vibration should be observable around 1650-1580 cm⁻¹.[2] The C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[2] Additionally, C=C and C=N stretching vibrations from the quinoline ring will be present in the 1600-1400 cm⁻¹ region. A C-F stretching band is also expected, though its position can vary.

Mass Spectrometry: The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 162. The fragmentation pattern would likely involve the loss of small molecules such as HCN, consistent with the fragmentation of quinoline and pyridine rings.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several established methods for amine synthesis on heterocyclic scaffolds. A plausible and efficient route would involve a nucleophilic aromatic substitution or a rearrangement reaction.

Caption: Plausible synthetic routes to this compound.

Representative Protocol via Curtius Rearrangement:

The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with one less carbon atom.[3][4]

-

Starting Material: 5-Fluoroquinoline-3-carboxylic acid.

-

Step 1: Acyl Azide Formation. The carboxylic acid is converted to the corresponding acyl azide. This can be achieved using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et₃N) in an inert solvent such as toluene or THF.

-

Step 2: Thermal Rearrangement. The acyl azide is heated, typically in the same reaction vessel. This induces the Curtius rearrangement, where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.[5]

-

Step 3: Hydrolysis. The resulting isocyanate is then hydrolyzed by the addition of an aqueous acid or base to yield the desired this compound and carbon dioxide.

This method is often preferred due to its mild conditions and tolerance of various functional groups.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

Basicity: The amine group at the 3-position is basic, but its basicity is reduced by the electron-withdrawing effect of the fluorine atom at the 5-position and the nitrogen atom within the pyridine ring. The pKa of the conjugate acid is expected to be lower than that of aniline due to these effects.

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. It can readily participate in reactions with electrophiles, such as acylation, alkylation, and condensation reactions.

-

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution. The amine group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The overall regioselectivity of such reactions would be complex and influenced by the reaction conditions.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors. The quinoline core can mimic the adenine part of ATP, allowing derivatives to bind to the ATP-binding site of kinases. The fluorine atom can enhance binding affinity through favorable interactions with the protein and improve metabolic stability. The amine group serves as a versatile handle for introducing various side chains to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of fluorinated quinolines have shown promise as inhibitors of various kinases implicated in cancer and other diseases.

Caption: Workflow for the application of this compound in drug discovery.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a quinoline scaffold, a fluorine substituent, and a reactive amine handle makes it a versatile tool for medicinal chemists. While detailed experimental data on its properties and reactivity are still emerging, the theoretical framework and knowledge from related compounds provide a solid foundation for its effective use in research and drug development. Further experimental studies are warranted to fully elucidate its chemical and pharmacological profile.

References

- 1. 3-Fluoro-5-aminoquinoline | C9H7FN2 | CID 154677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scispace.com [scispace.com]

An In-Depth Technical Guide to 5-Fluoroquinolin-3-amine: A Key Building Block in Modern Drug Discovery

For Immediate Release

A comprehensive technical guide on 5-Fluoroquinolin-3-amine, a pivotal heterocyclic amine in medicinal chemistry, has been compiled for researchers, scientists, and professionals in drug development. This guide details the compound's essential physicochemical properties, synthesis methodologies, and its emerging applications in the design of targeted therapeutics.

Core Compound Identification

CAS Number: 1028302-82-0[1] Molecular Formula: C₉H₇FN₂ Molecular Weight: 162.16 g/mol

| Property | Value | Source |

| CAS Number | 1028302-82-0 | BLD Pharm[1] |

| Molecular Weight | 162.16 g/mol | Calculated |

| IUPAC Name | This compound | --- |

| Canonical SMILES | C1=CC=C2C(=C1F)N=CC(=C2)N | --- |

Introduction to a Privileged Scaffold

This compound belongs to the class of fluoroquinolones, a group of synthetic compounds recognized for their broad-spectrum biological activities. The strategic incorporation of a fluorine atom onto the quinoline scaffold significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2] These characteristics make fluorinated quinolines, and by extension this compound, highly sought-after building blocks in the design of novel therapeutic agents. Their utility is particularly noted in the development of kinase inhibitors for oncology and potent antibacterial agents.

Synthesis of the Quinolone Core: A Methodological Overview

The Skraup synthesis involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[3][4][5] For the synthesis of this compound, a suitable starting material would be a 3-fluoroaniline derivative.

Conceptual Synthesis Workflow

A likely synthetic strategy would commence with a substituted 3-fluoroaniline. The reaction would proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline derivative. Subsequent cyclization and oxidation would yield the desired fluoroquinoline core. The amino group at the 3-position could be introduced either through the use of a suitably substituted aniline precursor or by functional group manipulation in a later step.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Formation of the Quinolone Ring (Skraup Synthesis)

-

To a stirred mixture of a suitable 3-fluoroaniline derivative and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid.

-

Add an oxidizing agent, such as nitrobenzene or arsenic acid.[3]

-

Heat the reaction mixture cautiously. The reaction is often exothermic and can be vigorous. The use of a moderator like ferrous sulfate is common.[3]

-

After the initial reaction subsides, continue heating to complete the cyclization and oxidation.

-

Cool the reaction mixture and pour it onto ice. Neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline product.

-

Purify the product by steam distillation or recrystallization.

Step 2: Introduction of the 3-Amino Group This step is highly dependent on the specific starting materials and the functional groups present on the synthesized quinoline core.

-

If starting with a pre-aminated aniline: This step may not be necessary.

-

Via Nitration and Reduction: If the 3-position is unsubstituted, it can be nitrated using a mixture of nitric and sulfuric acids, followed by reduction of the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation.

-

From a Halogenated Precursor: If the 3-position bears a halogen, a nucleophilic aromatic substitution with an amine source can be employed.

Physicochemical Properties and Their Impact on Drug Design

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively published, predictions based on its structure and data from similar compounds can provide valuable insights.

| Property | Predicted Value/Range | Significance in Drug Discovery |

| pKa (basic) | 4.0 - 6.0 | The basicity of the amine group influences solubility, receptor binding (through ionic interactions), and cell permeability. A moderately basic amine is often desirable. |

| logP | 1.5 - 2.5 | Lipophilicity affects solubility, membrane permeability, plasma protein binding, and metabolism. A balanced logP is crucial for oral bioavailability. |

| Aqueous Solubility | Low to moderate | Adequate solubility is necessary for formulation and absorption. The fluorination and the amino group are expected to influence solubility. |

The fluorine atom, being highly electronegative, generally lowers the pKa of nearby amino groups, making them less basic.[6] This can be advantageous in drug design to fine-tune the ionization state of the molecule at physiological pH. Furthermore, fluorine substitution can increase lipophilicity, which may enhance membrane permeability.[7]

Applications in Drug Discovery and Development

Fluoroquinolone scaffolds are integral to a multitude of therapeutic agents. The presence of the 3-amino group on the 5-fluoroquinoline ring provides a key vector for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of drug candidates.

As a Scaffold for Kinase Inhibitors

The quinoline core is a common feature in many approved and investigational kinase inhibitors used in cancer therapy.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-amino group of this compound can serve as a handle to introduce side chains that can interact with specific residues in the ATP-binding pocket of kinases, leading to potent and selective inhibition.

Caption: Role of this compound in kinase inhibitor design.

In the Development of Novel Antibacterial Agents

The foundational role of the fluoroquinolone scaffold in antibacterial drugs is well-documented. These compounds typically exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] While many established fluoroquinolone antibiotics have substitutions at other positions, the 3-amino-5-fluoroquinoline scaffold offers a platform for developing new derivatives with potentially improved activity against resistant bacterial strains.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a fluorinated quinoline core and a reactive amino group provides a powerful platform for the synthesis of novel drug candidates. With its potential applications in the development of kinase inhibitors and new antibacterial agents, this compound is poised to play a significant role in the future of drug discovery. Further research into its synthesis, reactivity, and biological activity will undoubtedly unlock new therapeutic opportunities.

References

- 1. 1028302-82-0|this compound|BLD Pharm [bldpharm.com]

- 2. youtube.com [youtube.com]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. iipseries.org [iipseries.org]

- 6. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Studies with Combinations of 5-Fluorocytosine and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability Profiling of 5-Fluoroquinolin-3-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Preamble: The Imperative of Early-Stage Physicochemical Characterization

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is contingent upon a rigorous understanding of its fundamental physicochemical properties. Molecules within the quinoline class, particularly functionalized aminofluoroquinolines like 5-Fluoroquinolin-3-amine (CAS No. 1028302-82-0) [1], represent a rich area of medicinal chemistry research. However, their potential is intrinsically linked to their solubility and stability. These are not mere data points but critical determinants of a compound's developability, influencing everything from bioavailability and formulation design to shelf-life and safety.

This guide provides a comprehensive, field-proven framework for the systematic evaluation of the solubility and chemical stability of this compound. As specific experimental data for this molecule is not widely published, this document serves as a methodological blueprint. It is designed to empower researchers to generate high-quality, reproducible data by explaining not just the "how" but the fundamental "why" behind each experimental choice. The protocols herein are grounded in regulatory expectations and established scientific principles, ensuring a self-validating and robust characterization process.

Section 1: Foundational Physicochemical Properties (Theoretical Assessment)

Prior to embarking on extensive experimental work, an in-silico or theoretical assessment of key molecular properties is an indispensable first step. This allows for the anticipation of experimental behavior and informs the design of subsequent studies.

Molecular Structure and Ionization (pKa)

This compound possesses two primary ionizable centers: the endocyclic quinoline nitrogen and the exocyclic 3-amino group.

-

Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen contributes to the aromatic system to a lesser extent than in pyrrole, making it basic.

-

Exocyclic Amine (-NH2): This is a primary aromatic amine. Its basicity is typically lower than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.

-

Fluorine Substitution: The electron-withdrawing nature of the fluorine atom at the 5-position is expected to decrease the electron density across the ring system, thereby reducing the basicity (lowering the pKa) of both nitrogen centers compared to an unsubstituted 3-aminoquinoline.

Predicted pKa: While experimental values are unavailable, the primary basic center is anticipated to be the exocyclic amine. Based on analogous structures, the pKa is likely to fall in the range of 3.0 - 5.0 . This prediction is crucial; it suggests that at physiological pH (7.4), the molecule will be predominantly in its neutral, un-ionized form, which has profound implications for its solubility and membrane permeability. Methods for experimentally determining pKa, such as potentiometric titration or UV-spectrophotometry, are highly recommended for confirmation.

Lipophilicity (LogP)

The partition coefficient (LogP) describes the lipophilicity of a neutral compound and is a key predictor of its absorption and distribution properties.

-

Structural Contributions: The molecule has a fused aromatic (lipophilic) core, while the amino group provides a polar, hydrophilic contribution.

-

Impact of Fluorine: Fluorine substitution generally increases lipophilicity (increases LogP).[2][3]

Predicted LogP: Computational models suggest a LogP value in the range of 2.0 - 3.0 for this structure.[4][5] According to Lipinski's Rule of 5, a LogP value below 5 is consistent with properties favorable for oral bioavailability.[6] This predicted range suggests moderate lipophilicity, indicating that while it may favor partitioning into lipid membranes, aqueous solubility could be a challenge that requires careful characterization.

Section 2: Aqueous and Organic Solubility Determination

Solubility dictates the maximum concentration of a drug in solution and is a cornerstone for formulation development and predicting in vivo absorption. The Shake-Flask method remains the gold standard for determining thermodynamic equilibrium solubility.

Rationale for Solvent Selection

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These are chosen to mimic the physiological environments of the gastrointestinal tract and blood, providing insight into pH-dependent solubility and potential absorption windows.[7]

-

Organic Solvents:

-

DMSO: A powerful, polar aprotic solvent used for creating high-concentration stock solutions for in vitro screening.

-

Ethanol & Methanol: Polar protic solvents common in formulation and synthesis.

-

Acetonitrile (ACN): A polar aprotic solvent widely used as an HPLC mobile phase component, making it relevant for analytical method development.

-

Tetrahydrofuran (THF) & Dichloromethane (DCM): Common processing and synthesis solvents; understanding solubility in these is vital for process chemistry.[8]

-

Experimental Workflow: Shake-Flask Method

The following workflow provides a robust methodology for determining equilibrium solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Solubility Profiling

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.

Materials:

-

This compound (solid)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC system with UV detector

-

Aqueous Buffers: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffers (pH 6.8 and 7.4)

-

Organic Solvents: DMSO, Ethanol, Methanol, ACN, THF, DCM (HPLC grade)

Procedure:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent or buffer.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that equilibrium has been established.

-

Sampling: After equilibration, remove the vials and let them stand to allow the undissolved solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to account for any adsorption to the filter membrane.

-

Dilution & Analysis: Prepare a calibrated stock solution of the compound in a suitable solvent (e.g., ACN or Methanol). Create a standard curve (typically 5-6 concentrations). Accurately dilute the filtered sample with the HPLC mobile phase to fall within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples by a validated HPLC-UV method. Calculate the concentration in the original filtrate based on the dilution factor. The final solubility is reported in mg/mL or µg/mL.

Data Presentation: Solubility Profile

All quantitative solubility data should be summarized for clear comparison.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | [Experimental Data] |

| Acetate Buffer | 4.5 | 25 | [Experimental Data] |

| Phosphate Buffer | 6.8 | 25 | [Experimental Data] |

| Phosphate Buffer | 7.4 | 25 | [Experimental Data] |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Experimental Data] |

| Ethanol | N/A | 25 | [Experimental Data] |

| Methanol | N/A | 25 | [Experimental Data] |

| Acetonitrile | N/A | 25 | [Experimental Data] |

| Dichloromethane (DCM) | N/A | 25 | [Experimental Data] |

Section 3: Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are the cornerstone of stability assessment. They are intentionally aggressive studies designed to accelerate degradation, thereby providing critical insights into the intrinsic stability of the molecule, potential degradation pathways, and for the development of a stability-indicating analytical method.[9] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are generated at detectable levels without completely consuming the parent compound.[5]

Experimental Workflow: Forced Degradation Studies

This workflow outlines the systematic approach to stress testing as mandated by regulatory guidelines such as ICH Q1A and Q1B.[2][9]

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols: Stability Profiling

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound

-

Solutions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

-

HPLC-grade water and acetonitrile

-

pH meter, heating blocks/water baths

-

ICH-compliant photostability chamber

-

Stability-indicating HPLC-UV/MS system

General Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).

-

For each condition, mix the stock solution with the stressor solution.

-

Include a control sample (compound in solution without stressor) for each condition, stored at ambient temperature protected from light.

-

Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours, and longer if no degradation is observed).

-

Analyze samples using a stability-indicating HPLC method.

Protocol 3.2.1: Acid and Base Hydrolysis

-

Acid: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Place in a heating block at 60 °C.

-

Base: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Place in a heating block at 60 °C.

-

Sampling: At each time point, withdraw an aliquot and immediately neutralize it (acid sample with NaOH, base sample with HCl) to quench the reaction before analysis. Causality Note: Quenching is vital to prevent further degradation after sampling, ensuring the analytical result accurately reflects the specific time point.

Protocol 3.2.2: Oxidative Degradation

-

Procedure: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

-

Rationale: Hydrogen peroxide is a common oxidizing agent used to simulate potential oxidative stress.[5] The reaction is typically conducted at room temperature as heat can accelerate peroxide decomposition.

Protocol 3.2.3: Thermal Degradation

-

Solution: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Place in a heating block at 60 °C, protected from light.

-

Solid State: Place a small amount of solid compound in a vial and store in an oven at 60 °C. At each time point, dissolve a portion for analysis.

-

Rationale: This tests for susceptibility to heat-induced degradation, both in solution and as a solid material, which is critical for determining storage conditions.

Protocol 3.2.4: Photostability

-

Procedure: Expose a solution of the compound (e.g., in a quartz cuvette or thin layer on a petri dish) and a sample of the solid powder to a light source conforming to ICH Q1B guidelines.[2] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

-

Control: Prepare an identical set of samples wrapped in aluminum foil to serve as dark controls.

-

Rationale: This test is essential for understanding if the compound requires light-protective packaging. The dark control differentiates between degradation caused by light versus thermal effects from the light source.

Data Presentation: Forced Degradation Summary

Results should be tabulated to provide a clear overview of the molecule's stability profile.

| Stress Condition | Parameters | Time (hours) | % Assay of Parent | % Degradation | Observations (New Peaks, etc.) |

| Control | RT, Dark | 24 | [Data] | [Data] | [Data] |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | [Data] | [Data] | [Data] |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | [Data] | [Data] | [Data] |

| Oxidation | 3% H₂O₂, RT | 24 | [Data] | [Data] | [Data] |

| Thermal (Solution) | Water, 60°C | 24 | [Data] | [Data] | [Data] |

| Photolytic | ICH Light Box | N/A | [Data] | [Data] | [Data] |

Conclusion

The systematic application of the methodologies detailed in this guide will yield a comprehensive solubility and stability profile for this compound. This foundational dataset is not merely a characterization exercise; it is a critical enabler for all subsequent stages of drug development. It informs the selection of formulation strategies, guides the development of robust analytical methods, establishes appropriate storage and handling conditions, and ultimately, provides the confidence needed to advance a promising molecule toward its therapeutic potential.

References

- 1. 1028302-82-0|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 9. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Fluoroquinolin-3-amine

Abstract: 5-Fluoroquinolin-3-amine is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[1][2][3] The 3-amino group provides a crucial synthetic handle for further molecular elaboration, making this compound a valuable building block for diverse pharmaceutical agents. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the primary synthetic routes to this compound, with a core focus on the selection, rationale, and preparation of the essential starting materials. We will dissect the prevalent Friedländer annulation strategy, detail the synthesis of key precursors, and present actionable experimental protocols.

The Strategic Importance of the this compound Scaffold

The quinoline ring system is a privileged structure found in numerous natural products and synthetic drugs, most notably antimalarials like chloroquine and quinine.[4][5] Its rigid, aromatic framework serves as an excellent foundation for positioning functional groups in precise three-dimensional orientations for optimal target engagement.

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry.[6] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's:

-

Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, often blocking common metabolic pathways and increasing the drug's half-life.[3]

-

Binding Affinity: Fluorine's electronegativity can alter the pKa of nearby functional groups or participate in favorable electrostatic and hydrogen bonding interactions with protein targets.

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes.[2]

The 3-amino group is not merely a substituent; it is a versatile functional anchor. It allows for the straightforward formation of amides, sulfonamides, ureas, and other derivatives, enabling the exploration of a vast chemical space during lead optimization campaigns.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials

To effectively identify the most practical starting materials, we begin with a retrosynthetic deconstruction of the target molecule. The most direct and widely applicable approach for constructing the 5-fluoro-3-aminoquinoline core is the Friedländer annulation .[7][8][9] This powerful reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group.[10]

The primary retrosynthetic disconnection of this compound via the Friedländer pathway logically identifies two key synthons:

-

A fluorinated C6-N aromatic synthon : This component provides the benzene ring and the amino group at position 1. The most direct precursor is 2-amino-6-fluorobenzaldehyde .

-

A C2-N synthon : This fragment provides carbons 2 and 3, along with the 3-amino group. A highly effective precursor for this is aminoacetonitrile .

Caption: Retrosynthetic analysis via the Friedländer synthesis.

This analysis establishes that the successful synthesis of our target molecule is critically dependent on the efficient preparation of 2-amino-6-fluorobenzaldehyde.

The Friedländer Annulation Strategy: A Primary Synthetic Route

The Friedländer synthesis is renowned for its efficiency and convergence, constructing the bicyclic quinoline system in a single step from two key fragments.[9] The reaction is typically catalyzed by either acid or base. The mechanism proceeds via an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring.[8]

Synthesis of Key Starting Material: 2-Amino-6-fluorobenzaldehyde

Commercially available but often costly, 2-amino-6-fluorobenzaldehyde is frequently prepared in the lab via a multi-step sequence starting from more accessible precursors. A common and reliable route begins with 2-bromo-6-fluorotoluene.

Caption: Workflow for the synthesis of 2-amino-6-fluorobenzaldehyde.

Experimental Protocol: Synthesis of 2-Bromo-6-fluorobenzaldehyde [11]

This protocol is adapted from established methods for the synthesis of halogenated benzaldehydes.

-

Step 1: Side-Chain Bromination.

-

To a solution of 2-bromo-6-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq).

-

Add a radical initiator, such as benzoyl peroxide or AIBN (0.02 eq).

-

Heat the mixture to reflux under illumination with a light source (e.g., a 250W lamp) for 6-12 hours, monitoring the reaction by GC-MS.

-

Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide. This intermediate is often used directly in the next step without further purification.

-

-

Step 2: Kornblum Oxidation.

-

Dissolve the crude 2-bromo-6-fluorobenzyl bromide from the previous step in dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (3.0 eq) and heat the mixture to approximately 95-100°C for 3-8 hours.[11]

-

Monitor the formation of the aldehyde by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and pour it into ice water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 2-bromo-6-fluorobenzaldehyde.[11][12]

-

-

Step 3: Buchwald-Hartwig Amination.

-

In an oven-dried flask, combine 2-bromo-6-fluorobenzaldehyde (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).

-

Add sodium tert-butoxide (1.4 eq) and benzophenone imine (1.2 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon).

-

Add anhydrous toluene and heat the mixture to 100-110°C until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with ethyl acetate, and add 2M HCl (aq). Stir vigorously for 1 hour to hydrolyze the imine.

-

Neutralize with aqueous sodium bicarbonate, separate the layers, and extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield 2-amino-6-fluorobenzaldehyde.

-

The C2-N Synthon: Aminoacetonitrile

Aminoacetonitrile, often used as its stable hydrochloride salt, is an ideal partner for this reaction. The nitrile group is a masked imine. During the acid- or base-catalyzed cyclization, the nitrile is hydrolyzed, participating in the ring-closing step to form the 3-aminoquinoline product directly.

Final Condensation and Cyclization Protocol

The final step brings the two key starting materials together to construct the target heterocycle.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-amino-6-fluorobenzaldehyde (1.0 eq) in ethanol, add aminoacetonitrile hydrochloride (1.1 eq).

-

Add a catalytic amount of a base, such as potassium hydroxide or sodium ethoxide, to liberate the free amine.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring progress by TLC.

-

Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

-

If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.

| Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| p-Toluenesulfonic acid | Toluene | 110 | 85-95 | [7] |

| Potassium Hydroxide | Ethanol | 80 | 80-90 | [13] |

| Molecular Iodine | Dioxane | 100 | 88-96 | [7] |

| Neodymium(III) Nitrate | Solvent-free | 120 | 90-95 | [14] |

Alternative Synthetic Strategies

While the Friedländer annulation is highly effective, other strategies can be considered, though they are often less direct for this specific substitution pattern.

-

Skraup Synthesis Modification: One could theoretically start with 2-fluoroaniline and react it with glycerol and an oxidizing agent.[13][15] However, the classic Skraup reaction does not readily introduce a substituent at the 3-position. This would necessitate a subsequent multi-step functionalization of the resulting 5-fluoroquinoline (e.g., nitration followed by reduction), making it a less atom-economical approach.

-

Electrophilic Cyclization of Alkynes: A modern approach involves the cyclization of N-(2-alkynyl)anilines.[4] To synthesize this compound via this route, one would need to prepare a 2-fluoro-N-(3-amino-1-propynyl)aniline. While feasible, the synthesis of this advanced starting material can be complex.

Conclusion

The synthesis of this compound is most efficiently achieved through the Friedländer annulation . This strategy's success hinges on the availability and purity of two key starting materials: 2-amino-6-fluorobenzaldehyde and aminoacetonitrile . A thorough understanding of the synthetic pathways to these precursors, particularly the multi-step preparation of the fluorinated benzaldehyde from commercially available toluenes, is essential for any research or development campaign. By employing the robust protocols outlined in this guide, researchers can reliably access this valuable heterocyclic building block for application in the discovery of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicreactions.org [organicreactions.org]

- 11. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 12. ossila.com [ossila.com]

- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 14. iipseries.org [iipseries.org]

- 15. Skraup reaction - Wikipedia [en.wikipedia.org]

The Strategic Imperative of Fluorine in the Bioactivity of Quinoline Compounds

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established biochemical principles to illuminate the critical role of fluorine in optimizing the therapeutic potential of quinoline-based compounds. We will move beyond simple observation to explore the causal mechanisms by which this unique halogen transforms lead compounds into viable drug candidates.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1] Its rigid structure provides a reliable anchor for pharmacophoric elements, while its chemical versatility allows for substitution at multiple positions to fine-tune biological activity. From the pioneering antimalarial chloroquine to modern kinase inhibitors, the quinoline scaffold is a testament to nature's efficiency and a fertile ground for synthetic innovation.[2] However, parent quinoline structures often face challenges with metabolic instability and suboptimal physicochemical properties, necessitating strategic chemical modifications.

Fluorine: The Medicinal Chemist's "Magic Bullet"

The introduction of fluorine into drug candidates has become a dominant strategy in modern drug discovery.[3][4] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound and predictable influence on molecular properties.[5] Unlike other halogens, fluorine possesses a unique combination of characteristics:

-

High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, altering the pKa of nearby functional groups.[6][7]

-

Small Atomic Radius: With a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), fluorine can act as a bioisostere for hydrogen, often without creating significant steric hindrance.[6][8][9]

-

Strong Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[5][6]

These fundamental properties are the mechanistic basis for the significant improvements observed in fluorinated quinoline compounds.

Mechanistic Impact of Fluorination on Quinoline Bioactivity

The strategic placement of fluorine on the quinoline scaffold is not a matter of trial and error; it is a deliberate, mechanistically-driven decision to address specific liabilities of a lead compound. The following sections dissect the causal links between fluorination and enhanced bioactivity.

Modulating Physicochemical Properties: pKa and Lipophilicity

A drug's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. Fluorine is a master regulator of these characteristics.

-

pKa Attenuation: Many quinoline-based drugs contain basic amine functionalities (e.g., the piperazine ring in fluoroquinolones) that are protonated at physiological pH. While necessary for solubility and target interaction, high basicity can hinder membrane permeability. Fluorine's strong electron-withdrawing effect can lower the pKa of nearby amines by 2-3 units, reducing their basicity.[10][11] This increases the population of the more lipophilic, neutral form of the molecule, enhancing its ability to cross biological membranes and improving oral bioavailability.[11]

-

Lipophilicity Tuning: The effect of fluorine on lipophilicity (logP) is context-dependent. A single fluorine substitution often slightly increases logP.[6] This enhanced lipophilicity can improve membrane penetration and binding to hydrophobic pockets within a target protein.[12] For instance, the fluorine at the C-6 position of many fluoroquinolones contributes to their ability to easily enter bacterial cells via porins.[13]

The interplay between these two effects is critical. By lowering basicity while increasing lipophilicity, fluorine provides a powerful tool for optimizing a compound's journey from administration to its site of action.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[14] Lipophilic compounds are prone to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid clearance and a short in vivo half-life.[11]

By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively "shield" the molecule from enzymatic attack.[6][15] This strategy, known as metabolic blocking, directly increases the compound's half-life and systemic exposure.[15][16] The development of the cholesterol absorption inhibitor Ezetimibe provides a classic example where fluorine was rationally incorporated to block sites of metabolic attack identified in a precursor molecule.[11] In fluorinated quinolines, this approach not only prolongs the drug's action but also reduces the potential for the formation of reactive or toxic metabolites.[15]

Conformation Control and Target Binding Affinity

Beyond electronics and metabolism, fluorine influences molecular shape. Through stereo-electronic interactions like the gauche effect, a C-F bond can stabilize specific molecular conformations that may be more favorable for binding to a biological target.[6][10][17] This conformational locking can pre-organize the drug into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[10]

The most profound example of fluorine's impact on target binding is seen in the fluoroquinolone antibiotics . The initial discovery in this class was nalidixic acid, a non-fluorinated quinolone with a limited spectrum of activity.[18] The breakthrough came with the addition of a fluorine atom at the C-6 position.[] This single atomic substitution dramatically enhances the drug's ability to inhibit its target enzymes, DNA gyrase and topoisomerase IV.[11] Studies have shown that the C-6 fluorine atom improves gyrase-complex binding by 2 to 17-fold.[11] This enhanced potency is a direct result of favorable interactions between the fluorinated quinolone and the enzyme-DNA complex, which ultimately blocks DNA replication and leads to bacterial cell death.[18][][20]

Signaling Pathway: Fluoroquinolone Mechanism of Action

The following diagram illustrates the dual-target mechanism of fluoroquinolone antibiotics, which is significantly enhanced by the C-6 fluorine substitution.

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, leading to cell death.

Data Presentation: The Quantifiable Impact of Fluorination

The theoretical benefits of fluorination are borne out by empirical data. The following tables summarize the quantitative improvements observed in fluorinated quinolines and other relevant drug classes.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs

| Compound Class | Non-Fluorinated Analog | Fluorinated Analog | Metabolic Half-life (t½, min) | Fold Increase | Reference |

| Indazole | UT-155 | 4-Fluoro-indazole analog | 12.35 | 1.08x | [16] |

| Indazole | UT-155 | CF₃-substituted indazole analog | 53.71 | 4.35x | [16] |

| Pyrroloquinolinone | 3N-benzoyl-7-PPyQ | 2-fluorobenzoyl-7-PPyQ | No significant improvement | ~1x | [21] |

Note: Data demonstrates that while often effective, the impact of fluorination is context-specific and requires empirical validation.[21]

Table 2: Pharmacokinetic Parameters of Clinically Used Fluoroquinolones

| Fluoroquinolone | Extent of Metabolism | In Vivo Half-life (t½, hours) | Reference |

| Ofloxacin | ~6% | ~7.0 | [15][16] |

| Norfloxacin | Variable | ~3.7 | [16] |

| Ciprofloxacin | Variable | ~3.9 - 4.0 | [16] |

| Pefloxacin | ~50% | Not Specified | [15] |

Note: The extent of metabolism for fluoroquinolones primarily occurs on substituents like the piperazinyl moiety, highlighting the stability of the fluorinated quinoline core.[15]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols provide detailed, step-by-step methodologies for the synthesis, characterization, and evaluation of fluorinated quinoline compounds.

Synthesis of a Fluorinated Quinoline Analog

This protocol is a generalized procedure based on established methods for synthesizing fluorinated quinoline derivatives via condensation and esterification.[22][23]

Objective: To synthesize 8-fluoro-2,3-dimethylquinolin-4-yl benzoate.

Step 1: Synthesis of Intermediate 1 (8-Fluoro-2,3-dimethylquinolin-4-ol)

-

To a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).[23]

-

Heat the mixture to 150 °C with stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the intermediate product.

Step 2: Synthesis of Target Compound 2 (Esterification)

-

In a 50 mL round-bottomed flask, dissolve Intermediate 1 (1.05 mmol), benzoic acid (1.16 mmol), and 4-dimethylaminopyridine (DMAP) (1.05 mmol) in 10 mL of N,N-Dimethylformamide (DMF).[22]

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC•HCl) (1.26 mmol) to the solution and stir at room temperature.[22]

-

Monitor the reaction by TLC. Upon completion, add 30 mL of water to the flask.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic phases, wash with saturated brine (3 x 10 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final target compound.

Workflow: Synthesis of Fluorinated Quinoline

Caption: A two-step synthesis workflow for a fluorinated quinoline analog.

Analytical Characterization

Objective: To confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire standard ¹H and ¹³C spectra to confirm the proton and carbon framework. The presence of fluorine will introduce characteristic splitting patterns (H-F and C-F coupling).[22][24]

-

¹⁹F NMR: Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.[24]

-

-

Mass Spectrometry (MS):

-

High-Performance Liquid Chromatography (HPLC):

In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes. This protocol is based on standard industry practices.[15][16]

-

Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare the liver microsome suspension (e.g., human liver microsomes) in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL. Prepare an NADPH regenerating system.

-

Incubation: Add the test compound (final concentration e.g., 1 µM) to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. Run a parallel incubation without NADPH as a negative control to assess non-enzymatic degradation.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k. Calculate intrinsic clearance (CLint) based on the half-life and protein concentration.[16]

Workflow: In Vitro Microsomal Stability Assay

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine is an indispensable tool for optimizing the bioactivity of quinoline compounds. By leveraging its unique electronic and steric properties, medicinal chemists can rationally address common drug development challenges, including poor membrane permeability, rapid metabolic clearance, and suboptimal target affinity.[11][26] The dramatic success of the fluoroquinolone antibiotics serves as a powerful case study, demonstrating how a single fluorine atom can transform a lead compound into a potent therapeutic agent.[]

Future advancements will likely focus on developing novel and more selective fluorination methods to access previously unattainable chemical space.[27] The continued exploration of polyfluorinated motifs and the use of ¹⁸F-labeled quinolines for PET imaging will further expand the utility of fluorine in both therapeutic and diagnostic applications.[26][28] A deep, mechanistic understanding of fluorine's influence remains paramount for the continued design of safer and more effective quinoline-based medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. tandfonline.com [tandfonline.com]

- 12. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]

- 23. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by … [ouci.dntb.gov.ua]

- 26. tandfonline.com [tandfonline.com]

- 27. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoroquinolin-3-amine: A Privileged Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide

Senior Application Scientist Insight: The quest for novel therapeutic agents is often a search for molecular frameworks that are not only synthetically accessible but also possess the inherent ability to interact with multiple biological targets in a specific and potent manner. The quinoline core is a quintessential example of such a "privileged scaffold," a term used to describe molecular structures that appear repeatedly in successful drugs across different therapeutic areas.[1] This guide focuses on a particularly promising, functionalized variant: 5-fluoroquinolin-3-amine. By strategically placing a fluorine atom and an amino group on the quinoline nucleus, we create a scaffold primed for diversification, offering unique physicochemical properties that can be exploited for the development of next-generation therapeutics, particularly in oncology.

The Strategic Importance of Fluorine and Amine Moieties

The specific substitution pattern of this compound is not arbitrary; it is a deliberate design choice rooted in fundamental medicinal chemistry principles.

-

The C-5 Fluorine Atom: The introduction of fluorine into a drug candidate is a well-established strategy to modulate its properties.[2] As the most electronegative element, a fluorine atom at the C-5 position can significantly alter the electron distribution of the quinoline ring system. This can lead to:

-

Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the molecule's half-life.[2]

-

Increased Binding Affinity: The fluorine atom can form favorable orthogonal multipolar interactions with protein backbones in the target's active site, enhancing binding affinity.

-

Modulated pKa: The electron-withdrawing nature of fluorine can lower the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH and thereby influencing cell permeability and target engagement.

-

-

The C-3 Amino Group: The primary amine at the C-3 position is the cornerstone of this scaffold's versatility. It serves as a critical synthetic handle, allowing for the straightforward introduction of a vast array of functional groups. This enables medicinal chemists to systematically explore the structure-activity relationship (SAR) by building out different side chains to optimize potency, selectivity, and pharmacokinetic profiles. Derivatization via amide bond formation is the most common and powerful strategy, creating stable and diverse libraries of compounds for screening.[3]

Synthesis of the this compound Core

The synthesis of the core scaffold can be achieved through multi-step sequences common in heterocyclic chemistry. A representative approach is the Friedländer annulation, which involves the condensation of an appropriately substituted 2-aminobenzaldehyde with a ketone or aldehyde containing an α-methylene group.

Representative Synthetic Protocol:

-

Starting Material: The synthesis begins with a commercially available or readily prepared fluorinated aniline, such as 4-fluoro-2-nitroaniline.

-

Diazotization and Sandmeyer Reaction: The aniline is diazotized and subsequently converted to 2-amino-4-fluorobenzonitrile.

-

Reduction to Aldehyde: The nitrile is then reduced to the corresponding aldehyde, yielding 2-amino-4-fluorobenzaldehyde.

-

Friedländer Annulation: The 2-amino-4-fluorobenzaldehyde is condensed with a protected aminoacetaldehyde derivative (e.g., N-(2,2-dimethoxyethyl)acetamide) under acid or base catalysis.

-

Cyclization and Aromatization: The intermediate undergoes intramolecular cyclization and subsequent dehydration/aromatization to form the quinoline ring system.

-

Deprotection: The final step involves the removal of the protecting group on the C-3 amine to yield the target scaffold, this compound.

This pathway provides a reliable method for accessing the core structure, which can then be used as the primary building block for creating extensive compound libraries.

Derivatization Strategies: Leveraging the C-3 Amine

The true power of the this compound scaffold lies in its capacity for diversification. The C-3 amine is a nucleophilic center that can be readily functionalized.

Amide Coupling: The Workhorse Reaction

The most prevalent derivatization strategy is the formation of an amide bond. This is typically achieved by reacting the C-3 amine with a carboxylic acid, acid chloride, or anhydride. This reaction is highly robust and allows for the incorporation of nearly limitless R-groups, enabling fine-tuning of the molecule's properties.

Caption: General workflow for derivatization and optimization.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, most notably as kinase inhibitors for cancer therapy and as traditional antimicrobial agents.

Kinase Inhibitors for Cancer Therapy

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] The quinoline scaffold has proven to be a privileged structure for designing potent and selective kinase inhibitors.[1][5] Derivatives based on this framework have shown potent activity against several key cancer-related kinases, including those in the PI3K/mTOR pathway.[4][6]

The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is common in many human cancers, making it a high-value target for drug development.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights:

-

Amide Moiety: The nature of the substituent attached to the C-3 amide is critical. Bulky, aromatic, or heterocyclic groups often enhance binding in the ATP-binding pocket of kinases.

-

Hydrophobicity and Polarity: A balance is required. The overall lipophilicity, governed by the amide side chain, influences cell permeability and off-target effects.

-

Positional Isomers: The location of the amino group is a key determinant of biological function. Studies comparing 2-aminoquinolines and 4-aminoquinolines show they target different classes of proteins (e.g., antiprotozoal vs. anticancer).[7] This highlights the specific utility of the C-3 amino isomer.

| Compound Class | Target Kinase | Representative IC₅₀ (µM) | Reference |

| Pyrrolo-quinoline Derivative | ATM | 0.6 | [6] |

| Pyrrolo-quinoline Derivative | mTOR | 0.5 | [6] |

| 3H-Pyrazolo[4,3-f]quinoline | FLT3 | < 0.1 (nanomolar) | [5] |

| 3H-Pyrazolo[4,3-f]quinoline | ROCK1/2 | < 0.01 (nanomolar) | [5] |

| 4-Aminoquinoline Derivative | (Antiproliferative) | < 1.0 | [8] |

Note: Data represents related quinoline scaffolds to illustrate the potential of the core structure. IC₅₀ values are indicative and vary based on the specific assay conditions.

Antimicrobial Agents

Historically, the fluoroquinolone scaffold is famous for its antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[9] While many newer applications focus on cancer, the potential for developing novel antimicrobial agents from the this compound core remains. By modifying the C-3 position, it is possible to create derivatives that overcome existing resistance mechanisms or exhibit a different spectrum of activity. SAR studies in this area have shown that substitutions at various positions on the quinoline ring are crucial for potency and spectrum.[10]

Experimental Protocols

Protocol: Synthesis of a Representative Derivative (N-(5-fluoroquinolin-3-yl)benzamide)

This protocol describes a standard amide coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve this compound in pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

-

Addition of Reagent: Add benzoyl chloride dropwise to the stirred solution over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(5-fluoroquinolin-3-yl)benzamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol is a generalized method for determining the IC₅₀ of a compound against a target kinase (e.g., PI3K).[11]

Materials:

-

Recombinant human kinase enzyme (e.g., PI3Kα)

-

Kinase substrate (e.g., a specific peptide or PIP2)

-

ATP

-

Test compound (serially diluted in DMSO)

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Luminescent kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well microplates

Procedure:

-

Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of the test compound in DMSO.

-

Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the kinase enzyme, and the specific substrate.

-

Initiation of Inhibition: Add a small volume of the diluted test compound (or DMSO for control wells) to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

Kinase Reaction: Initiate the kinase reaction by adding a defined concentration of ATP to each well. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Signal Detection: Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The light output is inversely proportional to the kinase activity.

-

Data Analysis:

-

Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

-

Future Perspectives

The this compound scaffold represents a highly versatile and promising platform in medicinal chemistry. Its synthetic tractability, combined with the favorable physicochemical properties imparted by the fluorine and amine substituents, makes it an ideal starting point for generating diverse compound libraries. While its potential in oncology as a source of novel kinase inhibitors is particularly compelling, future research should also explore its utility in developing agents for other therapeutic areas, including neurodegenerative diseases and novel anti-infectives. The continued exploration of SAR by functionalizing the C-3 amine will undoubtedly lead to the discovery of new drug candidates with improved potency, selectivity, and clinical outcomes.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pulsus.com [pulsus.com]

- 4. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 6. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Quinolines

Abstract

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of the most significant structural motifs in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of substituted quinolines. We will traverse the timeline from its initial isolation from coal tar to the elucidation of its structure and the subsequent explosion of synthetic methodologies that enabled its widespread application. This guide will offer a detailed examination of the seminal named reactions that form the bedrock of quinoline synthesis, including the Skraup, Friedländer, Combes, and Doebner-von Miller reactions. For each, we will dissect the underlying mechanisms, discuss their synthetic utility, and provide field-proven experimental protocols. Furthermore, we will delve into the pivotal role of substituted quinolines in the annals of drug discovery, from the first antimalarial agents to the development of modern fluoroquinolone antibiotics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the enduring legacy and ongoing innovation surrounding this remarkable heterocyclic system.

From Coal Tar Condensate to a Privileged Structure: The Genesis of Quinoline

The journey of quinoline begins not in a pristine laboratory, but in the complex, viscous milieu of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a basic, yellow-colored oil from this industrial byproduct, which he named "leukol".[1][2] Independently, in 1842, Charles Gerhardt obtained a similar substance through the harsh distillation of the antimalarial alkaloid quinine with a strong base, terming it "Chinolein".[2] It was August Wilhelm von Hofmann who later demonstrated that these two substances were, in fact, identical, and the name "quinoline" was adopted.

The true synthetic era, however, could only commence after the elucidation of its chemical structure. The pioneering work of August Kekulé on the aromatic nature of benzene provided the conceptual framework, and by the late 19th century, the structure of quinoline as a fusion of a benzene and a pyridine ring was established.[1] This structural revelation unlocked the door for chemists to move beyond mere isolation and embark on the rational design and synthesis of this versatile scaffold.

Pillars of Synthesis: Classical Routes to the Quinoline Core

The late 19th century witnessed a flurry of activity in the development of synthetic methods to construct the quinoline ring system. These foundational reactions, many of which are still in use today, provided access to a vast array of substituted quinolines and laid the groundwork for modern medicinal chemistry.

The Skraup Synthesis: A Forceful Cyclization